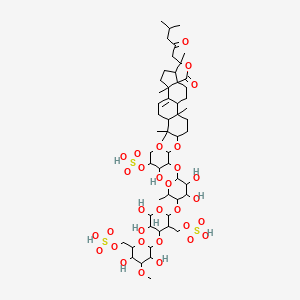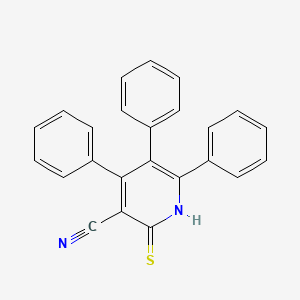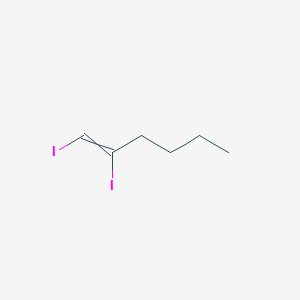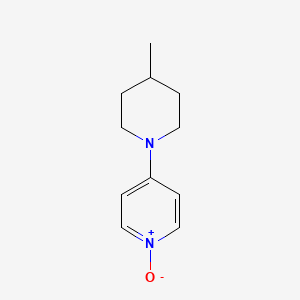![molecular formula C24H25O2P B14300668 (4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane CAS No. 112793-46-1](/img/structure/B14300668.png)
(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane is a chemical compound that features a phosphane group bonded to a phenyl ring, which is further substituted with an oxan-2-yl-oxy-methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane typically involves the reaction of diphenylphosphine with a suitable oxan-2-yl-oxy-methyl substituted phenyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Various reduced phosphine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane involves its interaction with specific molecular targets, such as enzymes or receptors, through its phosphane group. This interaction can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxyphenoxy)methylphenyl derivatives: These compounds share a similar phenyl substitution pattern but differ in the functional groups attached.
Diphenylphosphine derivatives: Compounds with different substituents on the phenyl rings.
Uniqueness
(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane is unique due to the presence of the oxan-2-yl-oxy-methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
112793-46-1 |
|---|---|
Fórmula molecular |
C24H25O2P |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
[4-(oxan-2-yloxymethyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C24H25O2P/c1-3-9-21(10-4-1)27(22-11-5-2-6-12-22)23-16-14-20(15-17-23)19-26-24-13-7-8-18-25-24/h1-6,9-12,14-17,24H,7-8,13,18-19H2 |
Clave InChI |
ARYZXKHLCLQVQS-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCC2=CC=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-Bis[(3-hydroxybutoxy)methyl]urea](/img/structure/B14300588.png)
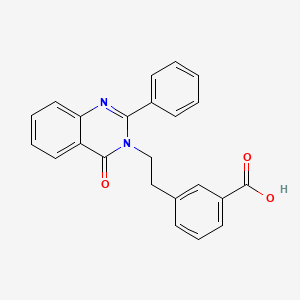
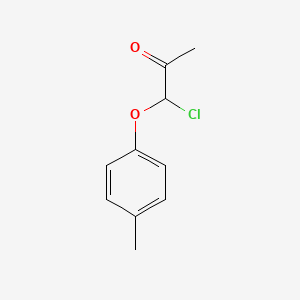
![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)
![1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-](/img/structure/B14300606.png)
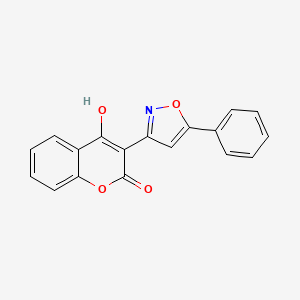
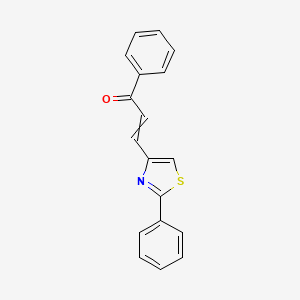
![Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)-](/img/structure/B14300630.png)
![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/structure/B14300638.png)
